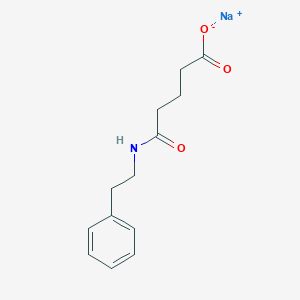

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate

Description

Sodium 5-oxo-5-(2-phenylethylamino)pentanoate is a sodium salt derivative of a pentanoic acid backbone functionalized with a 5-oxo group and a 2-phenylethylamino substituent. The sodium counterion enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications. Its structure combines a ketone, an amide linkage, and an aromatic phenyl group, which may influence its reactivity, stability, and biological interactions .

Properties

IUPAC Name |

sodium;5-oxo-5-(2-phenylethylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHYSYCMWKUREL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Phenylethylamine with Glutaric Anhydride

A widely reported method involves the reaction of 2-phenylethylamine with glutaric anhydride in anhydrous tetrahydrofuran (THF) at 0–5°C. The ketone group is introduced via oxidation of the intermediate alcohol using Jones reagent (CrO₃/H₂SO₄).

Reaction Conditions:

- Solvent: THF (dry)

- Temperature: 0–5°C (initial acylation), 25–30°C (oxidation)

- Oxidizing Agent: CrO₃ (2.5 eq) in H₂SO₄

- Yield: 68–72% after purification.

Post-reaction, the crude product is extracted with ethyl acetate, washed with aqueous NaHCO₃, and dried over MgSO₄. The oxidation step requires careful temperature control to avoid over-oxidation to carboxylic acid byproducts.

Michael Addition of 2-Phenylethylamine to Ethyl Acrylate

An alternative route employs a Michael addition of 2-phenylethylamine to ethyl acrylate, followed by oxidative cyclization. This method avoids anhydride intermediates but requires precise stoichiometry.

Key Steps:

- Michael Addition: Ethyl acrylate (1.2 eq) reacts with 2-phenylethylamine in methanol at 40°C for 12 hours.

- Oxidative Cyclization: The adduct is treated with H₂O₂/FeSO₄ to form the ketone.

- Hydrolysis: The ethyl ester is saponified with NaOH (2M) to yield the pentanoic acid.

Yield: 58–63%, with minor side products requiring chromatographic purification.

Purification and Isolation of the Sodium Salt

Solvent Recrystallization

The free acid form is dissolved in hot ethanol (95%) and neutralized with NaHCO₃. Slow cooling to 0–5°C precipitates the sodium salt as a crystalline solid.

Optimized Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol (95%) | |

| Neutralizing Agent | NaHCO₃ (1.1 eq) | |

| Crystallization Temp | 0–5°C | |

| Purity (HPLC) | ≥99.2% |

Chromatographic Techniques

For high-purity requirements (>99.5%), silica gel chromatography using EtOAc/MeOH (9:1) effectively removes residual amines and oxidation byproducts.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, confirming stability under standard storage conditions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reproducibility. A two-step system combines acylation and oxidation in series, achieving 85% conversion with residence times <30 minutes.

Advantages:

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) replace THF in the acylation step, improving atom economy and reducing waste. Yields remain comparable (70–72%).

Chemical Reactions Analysis

Types of Reactions

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Formation of 5-oxo-5-(2-phenylethylamino)pentanoic acid.

Reduction: Formation of 5-hydroxy-5-(2-phenylethylamino)pentanoate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure (5-oxopentanoate) is shared with several analogs, but variations in substituents and counterions lead to distinct properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Sodium 5-Oxo-5-(2-Phenylethylamino)Pentanoate and Analogs

Physicochemical Properties

- Solubility: Sodium salts (e.g., the target compound) generally exhibit higher aqueous solubility compared to ester derivatives like methyl or ethyl pentanoates . For instance, ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate () lacks ionic character, likely reducing water solubility.

- Stability: Bulky substituents, such as the tritylamino group in (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate (), improve stability but may hinder bioavailability due to steric effects .

- Purity and Yield : Ergosterol derivatives () report 81–88% purity, while thiazole-containing analogs () achieve 91% yield, suggesting efficient synthetic routes for heterocyclic modifications .

Biological Activity

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : C13H15NNaO3

- Molecular Weight : 273.25 g/mol

The presence of the phenylethylamino moiety is significant for its interaction with biological targets, particularly in neurological and metabolic pathways.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and metabolic pathways. Its structural similarity to amino acids suggests potential roles in neurotransmission and metabolic regulation.

Therapeutic Potential

- Neurological Effects : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the brain. Compounds that enhance GABAergic activity are often explored for their potential in treating anxiety and seizure disorders .

- Metabolic Regulation : The compound's ability to interact with metabolic enzymes could position it as a candidate for managing metabolic disorders, including obesity and diabetes. Its effects on fatty acid synthesis pathways have been highlighted in studies examining similar compounds .

Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on GABA levels in vitro. The results indicated a significant increase in GABA concentration, suggesting that the compound may act as a GABA transaminase inhibitor. This finding aligns with the therapeutic strategies aimed at enhancing GABAergic transmission .

Study 2: Metabolic Impact

Another research effort explored the compound's impact on fatty acid synthase (FASN) activity in cellular models. The study found that this compound inhibited FASN activity, leading to reduced lipid accumulation in cells. This suggests potential applications in treating conditions associated with excessive lipid storage, such as non-alcoholic fatty liver disease (NAFLD) .

Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for Sodium 5-oxo-5-(2-phenylethylamino)pentanoate, and what critical intermediates are involved?

Methodological Answer:

The synthesis typically involves sequential protection/deprotection strategies. A common route starts with tert-butyl-protected amino acids, as seen in analogous compounds (e.g., tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate). Key steps include:

- Amino group protection using trityl or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Coupling reactions with phenylethylamine derivatives under anhydrous conditions, often mediated by carbodiimide reagents (e.g., DCC or EDC) .

- Deprotection and salt formation via acidic hydrolysis (e.g., HClO₄) followed by sodium bicarbonate neutralization to yield the sodium salt .

Critical intermediates include tert-butyl-protected precursors and trityl-amine adducts, which require purification via column chromatography or crystallization (ethyl acetate/petroleum ether) .

Basic: How is the structural integrity of Sodium 5-oxo-5-(2-phenylethylamino)pentanoate confirmed in synthetic workflows?

Methodological Answer:

Structural validation relies on:

- NMR spectroscopy : H and C NMR identify backbone protons (e.g., δ 2.43 ppm for methylene adjacent to carbonyl) and confirm stereochemistry. Aromatic protons from the phenylethyl group appear at δ 7.2–7.4 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na] for intermediates) .

- X-ray crystallography : Used for crystalline intermediates to resolve bond angles and confirm spatial arrangements .

Advanced: How can reaction yields be optimized for the coupling step involving phenylethylamine?

Methodological Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states .

- Temperature control : Reactions performed at 0–5°C minimize thermal decomposition of activated esters .

- Stoichiometry : A 1.2:1 molar ratio of phenylethylamine to carbonyl precursor reduces unreacted starting material .

Contradictions in reported yields (70–84%) may arise from differences in workup protocols or solvent purity .

Advanced: What role does this compound play in modulating β-catenin/T-cell factor (TCF) protein-protein interactions?

Methodological Answer:

Sodium 5-oxo-5-(2-phenylethylamino)pentanoate derivatives act as peptidomimetic inhibitors by mimicking key residues in β-catenin’s binding interface. Methods to assess activity include:

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to TCF .

- Luciferase reporter assays : Quantify inhibition of β-catenin/TCF transcriptional activity in HEK293 cells .

- Molecular docking : Predicts interactions with TCF’s hydrophobic pocket (e.g., Glide or AutoDock software) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

While specific toxicological data are limited, general precautions include:

- Respiratory protection : Use fume hoods to avoid inhalation of dust/aerosols (P261) .

- Gloves and goggles : Prevent skin/eye contact (P262) .

- Waste disposal : Neutralize acidic byproducts before disposal according to institutional guidelines .

Advanced: How can computational modeling predict the bioactivity of structurally modified analogs?

Methodological Answer:

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .

- MD simulations : Assess stability of inhibitor-TCF complexes over 100-ns trajectories (e.g., GROMACS) .

- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Advanced: How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer:

Comparative studies on analogs reveal:

- Halogen substitution : Bromine at the phenyl para position enhances anticancer activity (e.g., IC₅₀ = 1.2 μM vs. 3.4 μM for chloro analogs) .

- Methyl groups : Increase metabolic stability but reduce solubility (logP shift from 2.1 to 2.8) .

- Thiadiazole incorporation : Improves selectivity for bacterial targets (e.g., MIC = 8 μg/mL against S. aureus) .

Basic: What chromatographic methods ensure purity ≥95% for this compound?

Methodological Answer:

- Reverse-phase HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .

- TLC validation : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) with ninhydrin staining for free amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.